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molecular formula C12H14O4 B3177477 Dimethyl 4,5-dimethylphthalate CAS No. 17649-59-1

Dimethyl 4,5-dimethylphthalate

Cat. No. B3177477
M. Wt: 222.24 g/mol
InChI Key: BMODQQWZCVNPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011261

Procedure details

232 parts of the 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester (I) obtained in A) are first freed from readily volatile constituents in vacuo and then diluted with 400 parts by volume of acetic anhydride. Then 133 parts of selenium dioxide are slowly added by small amounts to the reaction mixture, which is heated to 100° C, and the temperature rises to 130° C without external application of heat. The reaction mixture is subsequently refluxed for 3 hours and freed from acetic anhydride in vacuo. The residue is taken up in methylene chloride, the solution is freed from precipitated selenium by filtration, then freed from acid constituents with a saturated aqueous sodium bicarbonate solution, washed neutral with water, dried over sodium sulphate and concentrated to dryness in vacuo. Yield: 230 parts of a yellowish brown oil which a gas chromatogram shows to have a 94% content of 4,5-dimethyl-phthalic acid dimethyl ester (II). The product is distilled under a high vacuum. The fraction with a boiling range of 116°-120° C (0.04 Torr) contains 174 parts (78% of theory) of 4,5-dimethyl-phthalic acid dimethyl ester (II) with a melting point of 54°-55° C.
Name
5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH:4]1[C:13](C)=[C:12]([CH3:15])[CH2:11][CH:10]=[C:5]1[C:6]([O:8][CH3:9])=[O:7].[Se](=O)=O.[C:20](OC(=O)C)(=O)C>C(Cl)Cl>[CH3:9][O:8][C:6](=[O:7])[C:5]1[C:4](=[CH:13][C:12]([CH3:15])=[C:11]([CH3:20])[CH:10]=1)[C:3]([O:2][CH3:1])=[O:16]

Inputs

Step One
Name
5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1C(C(=O)OC)=CCC(=C1C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 130° C without external application
TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
from precipitated selenium
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product is distilled under a high vacuum

Outcomes

Product
Name
Type
Smiles
COC(C=1C(C(=O)OC)=CC(=C(C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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